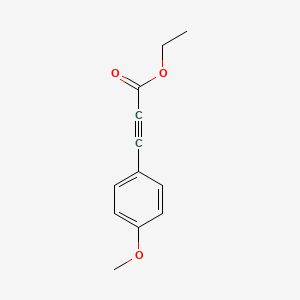

(4-Methoxy-phenyl)-propynoic acid ethyl ester

CAS No.: 51718-85-5

Cat. No.: VC3940646

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51718-85-5 |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | ethyl 3-(4-methoxyphenyl)prop-2-ynoate |

| Standard InChI | InChI=1S/C12H12O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3H2,1-2H3 |

| Standard InChI Key | MVDSJVWPODRSJW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C#CC1=CC=C(C=C1)OC |

| Canonical SMILES | CCOC(=O)C#CC1=CC=C(C=C1)OC |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Synonyms

The IUPAC name for this compound is ethyl 3-(4-methoxyphenyl)prop-2-ynoate. It is alternatively referred to as 3-(4-methoxyphenyl)-2-propynoic acid ethyl ester or ethyl 3-(4-methoxyphenyl)propiolate . Common synonyms include MFCD07772987 and DTXSID90482558 .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Industrial Production

Manufacturers such as American Custom Chemicals Corporation and Rieke Metals offer the compound at prices ranging from $302 to $1,728 per gram, depending on purity (95–97%) and scale . Batch sizes typically vary from 1 mg to 5 g .

Physicochemical Properties

Thermal Stability and Reactivity

The compound exhibits moderate thermal stability, with a flash point of . The propynoate group is susceptible to nucleophilic attack, making it reactive in conjugate addition reactions .

Applications in Pharmaceutical and Organic Synthesis

Intermediate in Drug Synthesis

The compound’s alkyne functionality enables its use in click chemistry and cycloaddition reactions. For example, it may serve as a precursor to cis-lactam derivatives, which are critical intermediates in the synthesis of Diltiazem, a calcium channel blocker .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume